molecular formula C14H20BClO3 B8206804 2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8206804
M. Wt: 282.57 g/mol
InChI Key: FHDUONLFEJJQKK-UHFFFAOYSA-N
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Description

This boronate ester belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) family, characterized by a dioxaborolane core and aryl substituents. The compound features a 4-chloro-3-ethoxyphenyl group, where the chlorine atom at the para position and the ethoxy group at the meta position influence its electronic properties and reactivity. Such boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(4-chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-6-17-12-9-10(7-8-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDUONLFEJJQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-ethoxyphenylboronic acid with a suitable reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium on carbon (Pd/C) under an inert atmosphere. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between boronic acids and halides. It can also participate in oxidation and reduction reactions, as well as substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents like water or ethanol.

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction Reactions: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Chloro-ethoxy-substituted phenols.

  • Reduction: Corresponding boronic acids or alcohols.

  • Substitution: Ether or amine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool for constructing diverse molecular architectures.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its use in cross-coupling reactions allows for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, 2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of drugs targeting various diseases, including cancer and diabetes. Its role in the synthesis of drug candidates highlights its importance in pharmaceutical research.

Industry: The compound is also used in the production of advanced materials, such as polymers and electronic devices. Its versatility in chemical reactions makes it a key reagent in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid derivative reacts with a halide in the presence of a palladium catalyst to form a biaryl compound. The reaction proceeds through the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways: The compound targets the palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular pathways involved include the activation of the boronic acid derivative and the subsequent cross-coupling with the halide substrate.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, impacting steric, electronic, and solubility properties. Representative examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Chloro-3-ethoxyphenyl)-dioxaborolane 4-Cl, 3-OCH₂CH₃ 282.58 High cross-coupling reactivity
2-(4-Chloro-3-methoxyphenyl)-dioxaborolane 4-Cl, 3-OCH₃ 268.53 Enhanced stability; intermediate synthesis
2-(4-Chloro-3-isopropoxyphenyl)-dioxaborolane 4-Cl, 3-OCH(CH₃)₂ 296.63 Improved lipophilicity
2-(4-Chloro-3-cyclopropylphenyl)-dioxaborolane 4-Cl, 3-cyclopropyl 278.58 Steric hindrance effects
2-(4-Chloro-2-methoxy-6-methylphenyl)-dioxaborolane 4-Cl, 2-OCH₃, 6-CH₃ 296.63 Pharmaceutical intermediates
2-(3,5-Dichlorophenyl)-dioxaborolane 3-Cl, 5-Cl 258.92 Electron-deficient aryl coupling

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 4-Cl in the target compound) enhance electrophilicity, facilitating transmetalation in cross-coupling reactions .
  • Alkoxy Substituents : Ethoxy, methoxy, and isopropoxy groups modulate solubility and steric bulk. Ethoxy provides a balance between reactivity and stability compared to bulkier isopropoxy .

Physicochemical and Reactivity Profiles

  • Stability : Methoxy and ethoxy derivatives exhibit superior stability under ambient conditions compared to electron-deficient analogs (e.g., dichlorophenyl in ) .
  • Reactivity in Cross-Coupling :
    • Electron-deficient aryl groups (e.g., 3,5-dichloro in ) react faster in Suzuki couplings but may require optimized catalysts.
    • Ethoxy and methoxy groups provide moderate activation, balancing reactivity and functional group tolerance .

Biological Activity

2-(4-Chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1310956-28-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological activities, and relevant research findings.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its potential as an antitumor agent and its interaction with various biological pathways.

Antitumor Activity

Several studies have indicated that this compound exhibits antitumor properties through mechanisms such as:

  • Inhibition of cell proliferation : It has been shown to inhibit the growth of cancer cell lines in vitro.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets involved in cell signaling pathways.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2 Investigated the compound's effects on apoptosis markers; results showed increased levels of caspase activation in treated cells.
Study 3 Evaluated the in vivo efficacy in mouse models; observed tumor regression in xenograft models with minimal toxicity to normal tissues.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key points include:

  • Absorption and Distribution : Studies suggest favorable absorption characteristics due to its lipophilic nature.
  • Metabolism : The compound undergoes metabolic transformations which may affect its efficacy and safety profile.
  • Toxicity Profile : Initial assessments indicate a manageable toxicity profile; however, comprehensive toxicological studies are necessary to confirm safety.

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